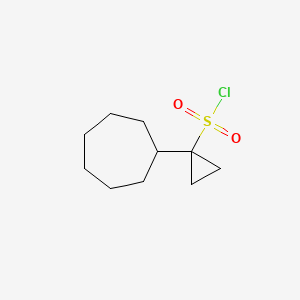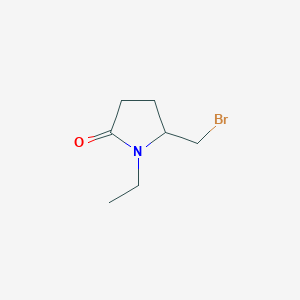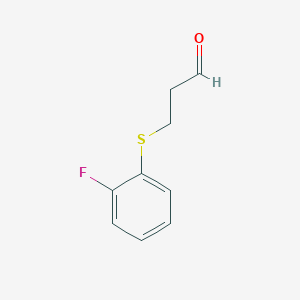![molecular formula C12H11FN2O B13636325 3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a tetrahydropyran ring, and a fluorophenyl group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with the pyrazole intermediate in the presence of a palladium catalyst.
Cyclization to Form the Tetrahydropyran Ring: The final step involves the cyclization of the intermediate to form the tetrahydropyran ring. This can be achieved through an intramolecular cyclization reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学研究应用
3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 3-(4-Methylphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the compound. This makes it distinct in terms of its reactivity and biological activity compared to other similar compounds with different substituents.
属性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7H2,(H,14,15) |
InChI 键 |
FARNGILXCPWWFJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C1NN=C2C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)




![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)



![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)


